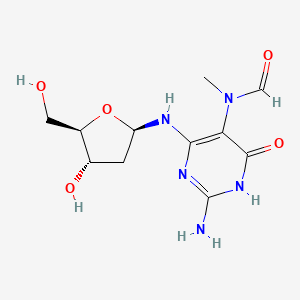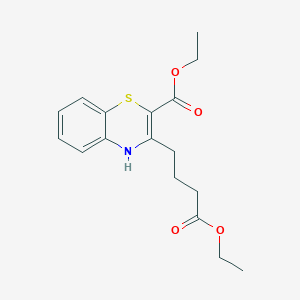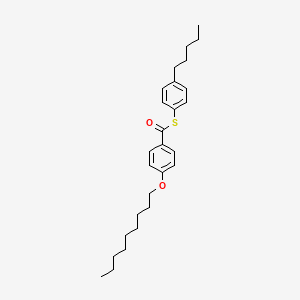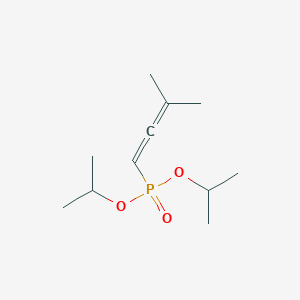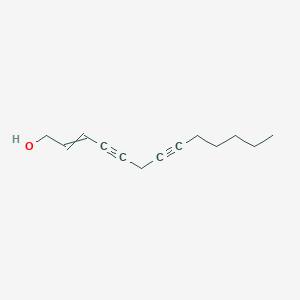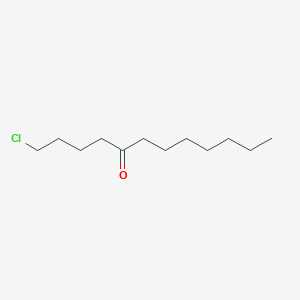
1-Chlorododecan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorododecan-5-one is an organic compound with the molecular formula C12H23ClO It is a chlorinated ketone, which means it contains both a chlorine atom and a carbonyl group (C=O) within its structure
Vorbereitungsmethoden
1-Chlorododecan-5-one can be synthesized through several methods. One common synthetic route involves the chlorination of dodecan-5-one. This process typically uses thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the dodecan-5-one is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the 1-position of the dodecan-5-one molecule .
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. These methods often use continuous flow reactors to ensure efficient and consistent production of the compound.
Analyse Chemischer Reaktionen
1-Chlorododecan-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted products.
Reduction Reactions: The carbonyl group (C=O) in this compound can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents (e.g., ethanol, toluene), and specific temperatures and pressures to optimize the reaction yields.
Wissenschaftliche Forschungsanwendungen
1-Chlorododecan-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential pharmaceutical applications of this compound includes its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-Chlorododecan-5-one involves its ability to interact with nucleophiles due to the presence of the electrophilic carbonyl group and the chlorine atom. The carbonyl group can undergo nucleophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions allow the compound to form covalent bonds with other molecules, leading to its various chemical and biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Chlorododecan-5-one can be compared with other similar compounds, such as:
1-Chlorododecane: This compound lacks the carbonyl group present in this compound, making it less reactive in certain types of chemical reactions.
Dodecan-5-one:
1-Bromododecan-5-one: Similar to this compound but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its combination of a carbonyl group and a chlorine atom, which provides a distinct set of chemical properties and reactivity patterns compared to other related compounds.
Eigenschaften
CAS-Nummer |
72884-69-6 |
|---|---|
Molekularformel |
C12H23ClO |
Molekulargewicht |
218.76 g/mol |
IUPAC-Name |
1-chlorododecan-5-one |
InChI |
InChI=1S/C12H23ClO/c1-2-3-4-5-6-9-12(14)10-7-8-11-13/h2-11H2,1H3 |
InChI-Schlüssel |
LLOQZYDIWZWODO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


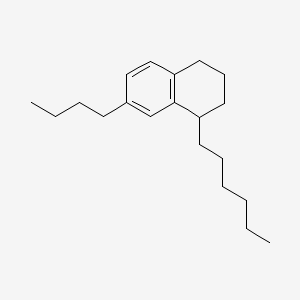
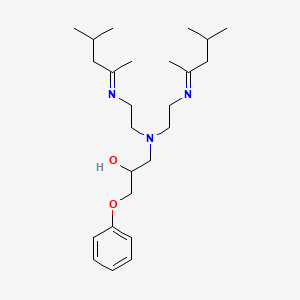
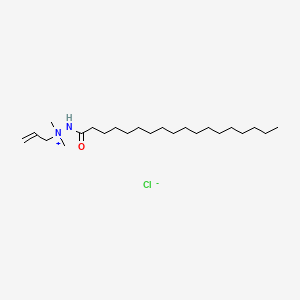


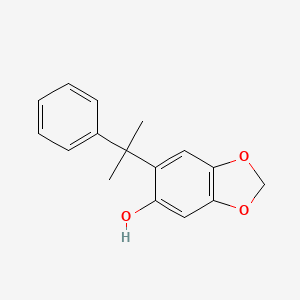
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)
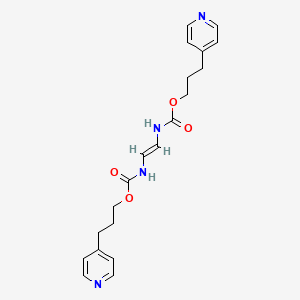
![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
